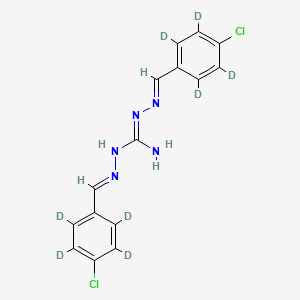
Robenidine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Robenidine-d8 is a deuterated analog of the anticoccidial compound robenidine. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Robenidine-d8 involves the deuteration of robenidine. The process typically starts with the preparation of 1,3-bis[(4-chlorobenzylidene)amino]guanidine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Robenidine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Robenidine-d8 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of robenidine in biological samples.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of robenidine.
Environmental Studies: Utilized in the analysis of environmental samples to monitor the presence of robenidine and its metabolites.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Mecanismo De Acción
Robenidine-d8 exerts its effects by targeting specific molecular pathways. The compound is known to inhibit the growth and reproduction of coccidian parasites by interfering with their metabolic processes. The deuterated form, this compound, is primarily used in research to study these mechanisms in detail, providing insights into the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Robenidine: The non-deuterated form of Robenidine-d8, used as an anticoccidial agent.
Ronidazole: Another anticoccidial compound with a different chemical structure.
Nicarbazin: A coccidiostat used in poultry, similar in function but different in structure.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry. This distinguishes it from other similar compounds that do not have isotopic labeling.
Propiedades
Fórmula molecular |
C15H13Cl2N5 |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+/i1D,2D,3D,4D,5D,6D,7D,8D |
Clave InChI |
MOOFYEJFXBSZGE-SDKHRPLESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1/C=N/N/C(=N/N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


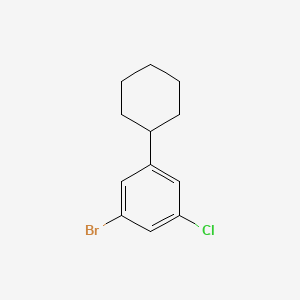
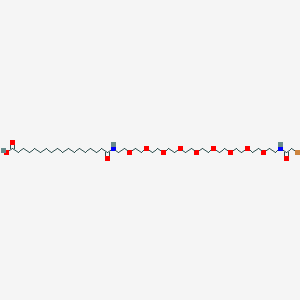
![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
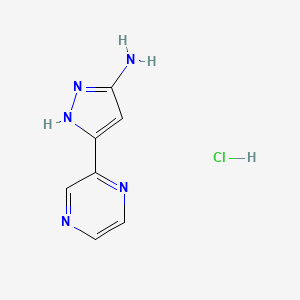
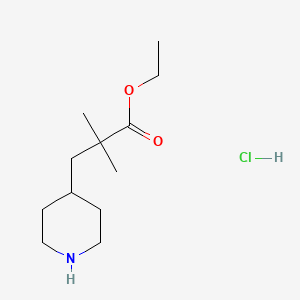
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
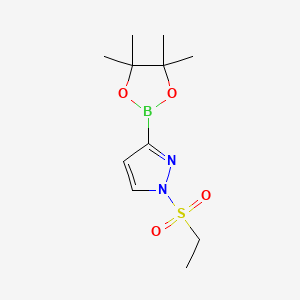
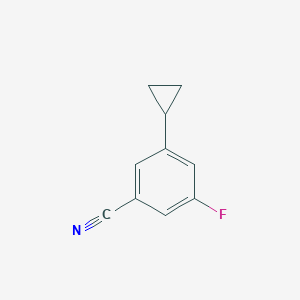
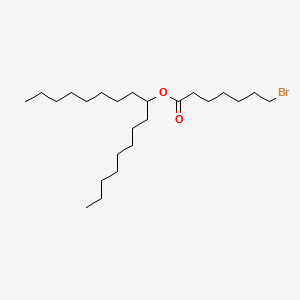
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
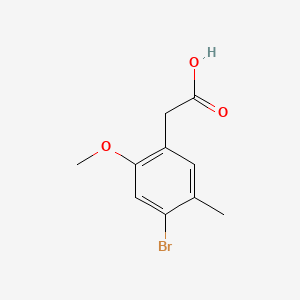
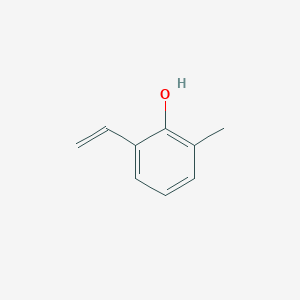
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
